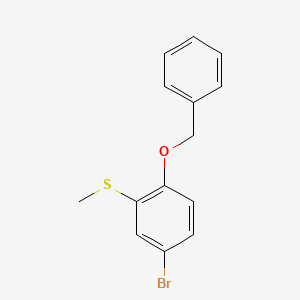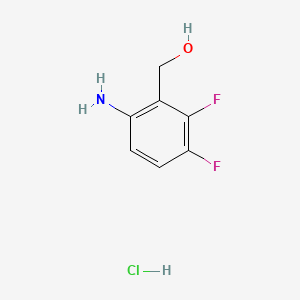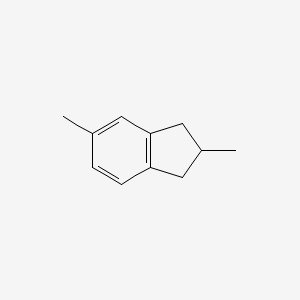
2,5-dimethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H14. It is a derivative of indane, characterized by the presence of two methyl groups at the 2 and 5 positions of the indane ring. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-2,3-dihydro-1H-indene typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of indene derivatives under controlled conditions. The process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,5-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acetyl chloride.
Major Products Formed
The major products formed from these reactions include substituted indanes, indanones, and various functionalized derivatives that can be used in further chemical synthesis .
科学的研究の応用
2,5-Dimethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Derivatives of this compound are studied for their potential biological activities, including receptor agonism and enzyme inhibition.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-dimethyl-2,3-dihydro-1H-indene and its derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For example, methoxylated derivatives are known to act as selective 5-HT2A receptor agonists, which can lead to hallucinogenic effects . The pathways involved typically include binding to the receptor and modulating its activity, leading to downstream effects on cellular signaling.
類似化合物との比較
Similar Compounds
- 1-Methylindane
- 2-Methylindane
- 4-Methylindane
- 5-Methylindane
- Various dimethylindanes
Uniqueness
2,5-Dimethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other indane derivatives. This uniqueness makes it valuable in specific applications where these properties are desired .
特性
分子式 |
C11H14 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC名 |
2,5-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-3-4-10-6-9(2)7-11(10)5-8/h3-5,9H,6-7H2,1-2H3 |
InChIキー |
PRADSPDLQYHMQO-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C1)C=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
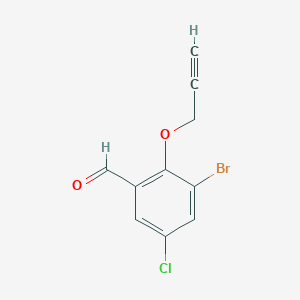
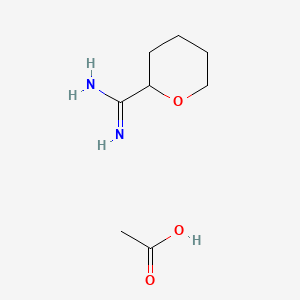
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
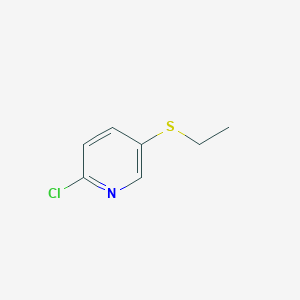
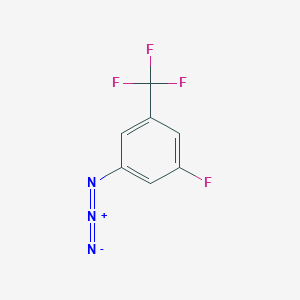
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)

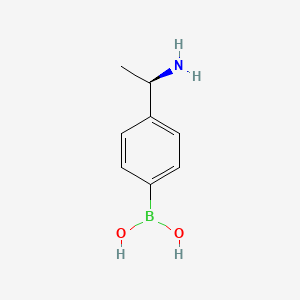
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
